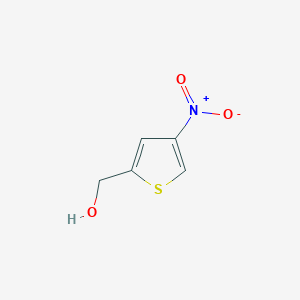
(4-Nitrothiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrothiophen-2-yl)methanol is an organic compound featuring a thiophene ring substituted with a nitro group at the 4-position and a hydroxymethyl group at the 2-position. Thiophene derivatives are known for their significant roles in various biological and chemical applications due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrothiophen-2-yl)methanol typically involves the reduction of 5-nitrothiophene-2-carbaldehyde. A common method includes dissolving 5-nitrothiophene-2-carbaldehyde in methanol and adding powdered sodium borohydride. The mixture is stirred at 30°C for several hours, followed by solvent removal under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Nitrothiophene-2-carboxaldehyde or 4-Nitrothiophene-2-carboxylic acid.
Reduction: 4-Aminothiophen-2-yl)methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
(4-Nitrothiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of (4-Nitrothiophen-2-yl)methanol in biological systems involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring’s electronic properties also play a role in its interaction with biological targets, influencing its activity and specificity .
Comparison with Similar Compounds
- (5-Nitrothiophen-2-yl)methanol
- (4-Aminothiophen-2-yl)methanol
- (5-Nitrothiophene-2-carbaldehyde)
Comparison: (4-Nitrothiophen-2-yl)methanol is unique due to the specific positioning of the nitro and hydroxymethyl groups, which influence its reactivity and biological activity.
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
(4-nitrothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H5NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2 |
InChI Key |
UQIITIJJZXPUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















